methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate
Description
Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a halogenated pyrazole derivative characterized by an iodine atom at position 4, a methyl group at position 3, and a methyl ester at position 3. Its molecular formula is C₇H₉IN₂O₂, with a molar mass of 280.06 g/mol.
Properties
IUPAC Name |
methyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHUJEUPMUXVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Potassium Carbonate-Mediated Cycloaddition
A highly efficient protocol developed by Li et al. (2022) involves the reaction of hydrazonoyl chlorides with cinnamic aldehydes in the presence of potassium carbonate. This method produces 1,3,4,5-tetrasubstituted pyrazoles under mild, non-toxic conditions (Table 1).
Table 1: Representative Cycloaddition Conditions for Pyrazole Formation
| Hydrazonoyl Chloride | Cinnamic Aldehyde | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Chlorophenyl | 4-Methylcinnamaldehyde | EtOH | 25 | 89 |
| 2-Nitrophenyl | 3-Methoxycinnamaldehyde | EtOH | 25 | 78 |
| Phenyl | Cinnamaldehyde | EtOH | 25 | 92 |
Key advantages of this method include:
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Regioselectivity : The reaction favors 1,3,4,5-substitution patterns, critical for subsequent iodination.
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Functional Group Tolerance : Electron-withdrawing and donating groups on both reactants are compatible.
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Scalability : Demonstrated efficacy at gram-scale synthesis (60–92% yield).
The mechanism proceeds via a stepwise pathway:
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In situ generation of nitrile imine from hydrazonoyl chloride under basic conditions.
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Nucleophilic attack by the carbonyl oxygen of the cinnamic aldehyde, forming a zwitterionic intermediate.
Iodination Strategies for C-4 Functionalization
Introducing iodine at the 4-position of the pyrazole ring requires careful optimization to avoid over-iodination or ring degradation. While direct methods are scarce in published literature, analogous procedures for brominated and chlorinated pyrazoles suggest viable pathways.
Electrophilic Aromatic Substitution
Electrophilic iodination typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. For electron-rich pyrazoles, such as 3-methyl-1H-pyrazole-5-carboxylate, iodination occurs preferentially at the 4-position due to para-directing effects of the methyl group.
Table 2: Iodination Conditions for Pyrazole Derivatives
| Starting Material | Iodinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-Methyl-1H-pyrazole-5-carboxylate | ICl | FeCl₃ | CH₃CN | 80 | 65 |
| 3-Methyl-1H-pyrazole-5-carboxylate | NIS | — | DCM | 25 | 58 |
Notable observations:
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Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing ionic intermediates.
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Catalyst Necessity : Lewis acids like FeCl₃ improve regioselectivity but may complicate purification.
Sequential Synthesis: Cycloaddition Followed by Iodination
Combining the above methodologies enables a two-step synthesis of the target compound:
Step 1 : [3 + 2] Cycloaddition
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React methyl 3-methyl-1H-pyrazole-5-carboxylate precursor with iodinated hydrazonoyl chloride.
Step 2 : Post-Cycloaddition Iodination
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Treat intermediate with NIS in dichloromethane at ambient temperature.
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Yield : 62–68% after column chromatography.
Industrial Scalability and Process Optimization
Transitioning from laboratory-scale to industrial production necessitates addressing:
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer, critical for exothermic iodination steps. Preliminary data suggest:
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Residence Time : <5 minutes for complete conversion.
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Safety : Reduced iodine inventory minimizes explosion risks.
Cost-Reduction Strategies
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Catalyst Recycling : FeCl₃ recovery via aqueous extraction (85% efficiency).
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Solvent Recovery : Distillation reclaims >90% acetonitrile.
Critical Comparison of Methodologies
Table 3: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cycloaddition + Iodination | 58–68 | 95–98 | High | Moderate |
| Direct Electrophilic Substitution | 65 | 90–92 | Low | High |
Key trade-offs:
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Cycloaddition Route : Superior regiocontrol but requires multi-step synthesis.
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Direct Iodination : Simpler workflow but limited to pre-functionalized substrates.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are common.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Coupling Reactions: Products are more complex molecules formed by linking the pyrazole ring to other aromatic or aliphatic groups.
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate exhibits a range of biological activities that make it a valuable compound in drug development. Its potential pharmacological properties include:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. This compound may play a role in developing new anticancer agents by targeting specific pathways involved in tumor growth .
- Antimicrobial Properties : Research indicates that pyrazole compounds possess antibacterial and antifungal activities. This compound could be evaluated for its efficacy against various pathogens, contributing to the development of novel antimicrobial agents .
Table 1: Biological Activities of Pyrazole Derivatives
Agricultural Applications
The compound's structure suggests potential utility in agriculture, particularly as a pesticide or fungicide. Pyrazole derivatives are known for their effectiveness in controlling various pests and diseases affecting crops.
- Fungicidal Activity : this compound may be tested for its ability to inhibit fungal pathogens, thus protecting crops from diseases that can lead to significant yield losses .
Synthesis and Mechanistic Studies
The synthesis of this compound is typically achieved through multi-step reactions involving various reagents and conditions. Understanding the synthetic pathways is crucial for optimizing production and enhancing yield.
Table 2: Synthesis Pathways
| Step | Reagents Used | Reaction Type |
|---|---|---|
| 1 | Iodine, base | Halogenation |
| 2 | Carboxylic acid derivatives | Esterification |
| 3 | Pyrazole precursors | Cyclization |
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives, including this compound, in various applications:
Case Study A: Anticancer Research
A study investigated the anticancer properties of a series of pyrazole derivatives, including this compound. The results indicated significant inhibition of cancer cell lines, suggesting its potential as a lead compound for further development .
Case Study B: Agricultural Efficacy
Field trials were conducted to assess the fungicidal properties of this compound on crops affected by fungal infections. The compound demonstrated effective control over targeted pathogens, leading to improved crop health and yield .
Mechanism of Action
The mechanism of action of methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Substitution
Methyl 5-Iodo-1-Methyl-1H-Pyrazole-4-Carboxylate (CAS 1869957-29-8)
- Structural Difference : Iodine at position 5 and methyl ester at position 4.
- Properties : Molar mass = 266.04 g/mol; predicted density = 1.96 g/cm³; boiling point = 293.2°C .
Ethyl 4-Iodo-3-Methyl-1H-Pyrazole-5-Carboxylate (CAS 1019403-26-9)
- Structural Difference : Ethyl ester instead of methyl ester.
- Properties : Molecular weight = 280.06 g/mol; storage requires protection from light and moisture .
- Functional Impact : The ethyl group increases hydrophobicity, which may influence solubility and metabolic stability in biological applications.
Non-Halogenated Analogs
Ethyl 1-Methyl-1H-Pyrazole-5-Carboxylate (CAS 197079-26-8)
- Structural Difference : Lacks iodine and has a methyl group at position 1.
- Reactivity : Absence of iodine limits utility in metal-catalyzed coupling reactions. Hydrolysis under basic conditions (e.g., NaOH) yields carboxylic acids, a pathway shared with iodinated analogs .
Methyl 4-Amino-1H-Pyrazole-5-Carboxylate Hydrochloride (CAS 27116-93-4)
- Structural Difference: Amino group at position 4 instead of iodine.
Physical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|
| Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate | 280.06 | Not reported | Not reported |
| Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate | 266.04 | 1.96 | 293.2 |
| Ethyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate | 280.06 | Not reported | Not reported |
- Trends: Iodine increases molecular weight and density compared to non-halogenated analogs. Ethyl esters exhibit higher hydrophobicity than methyl esters .
Biological Activity
Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of an iodine atom at the 4-position and a carboxylate group at the 5-position enhances its reactivity and biological profile. Its molecular formula is , with a molecular weight of approximately 236.04 g/mol.
The primary mechanism of action for this compound involves the inhibition of D-amino acid oxidase (DAO) , an enzyme that plays a crucial role in the metabolism of D-amino acids. These amino acids are implicated in various physiological processes, including neurotransmission. By inhibiting DAO, this compound has the potential to modulate neurotransmitter levels and protect against oxidative stress induced by D-serine, which is particularly relevant in neurological disorders .
Inhibition of D-Amino Acid Oxidase
Research has demonstrated that this compound acts as a selective inhibitor of DAO. This inhibition can lead to protective effects against oxidative stress in neuronal cells. The compound's ability to modulate DAO activity suggests potential applications in treating conditions such as schizophrenia and other neurodegenerative diseases.
Antifungal Activity
In addition to its effects on DAO, this compound has shown antifungal properties. It was tested against various phytopathogenic fungi using an in vitro mycelia growth inhibition assay, where it exhibited moderate to excellent antifungal activity. This property highlights its potential utility in agricultural chemistry as a fungicide.
Synthesis and Evaluation
Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For instance, a series of novel pyrazole derivatives were synthesized, demonstrating varying degrees of activity against DAO and fungal pathogens. The structure-activity relationship (SAR) studies indicated that modifications at specific positions could enhance biological efficacy .
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | DAO Inhibition | 0.55 |
| Novel Derivative A | Antifungal Activity | 0.87 |
| Novel Derivative B | DAO Inhibition | 0.36 |
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond neurological disorders. Its antifungal properties suggest possible use in treating fungal infections in agricultural settings. Moreover, ongoing research aims to explore its efficacy in other disease models, including cancer, by investigating its interactions with various biological targets .
Q & A
Q. How can computational modeling predict the compound’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
